molecular formula C9H8N4O2 B7892531 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Cat. No. B7892531
M. Wt: 204.19 g/mol
InChI Key: JZDOMXGVLCXKOJ-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine methyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate (5.2 g, 23.9 mmol) and lithium hydroxide hydrate (2.0 g, 47.7 mmol) in tetrahydrofuran/water (50 mL/50 mL). Heat to reflux. After 2 hours, dilute with diethyl ether and separate the layers. Extract the aqueous layer three times with diethyl ether. Extract the combined diethyl ether layers three times with a 1 M sodium hydroxide solution (20 mL). Combine the aqueous layers, acidify with a 1 M aqueous hydrochloric acid solution (pH about 1) to give a solid. Collect the solid by filtration and recrystallize form water to give the title compound.
Name
methyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([N:12]2[CH:16]=[N:15][N:14]=[N:13]2)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O.[OH-].[Li+]>O1CCCC1.O.C(OCC)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([N:12]2[CH:16]=[N:15][N:14]=[N:13]2)=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3,4.5|

Inputs

Step One
Name
methyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate
Quantity
5.2 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=C(C=C1)N1N=NN=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer three times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
Extract the combined diethyl ether layers three times with a 1 M sodium hydroxide solution (20 mL)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
recrystallize
CUSTOM
Type
CUSTOM
Details
form water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=C(C=C1)N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.